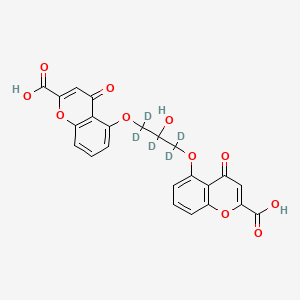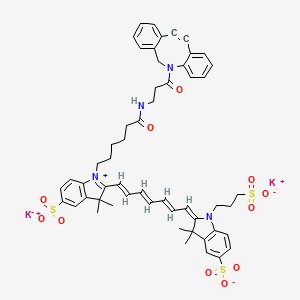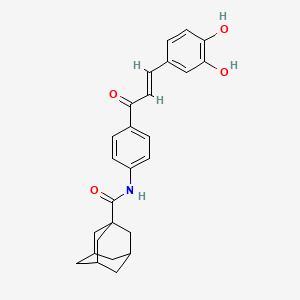
FtsZ-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FtsZ-IN-9 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and formulation to ensure the compound meets the required purity and efficacy standards .
Analyse Chemischer Reaktionen
Types of Reactions: FtsZ-IN-9 primarily undergoes reactions that involve binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring necessary for bacterial cell division .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and stability of the compound .
Major Products Formed: The major product formed from the reaction of this compound with its target is a stable complex that inhibits the GTPase activity of FtsZ. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death .
Wissenschaftliche Forschungsanwendungen
FtsZ-IN-9 has a wide range of scientific research applications, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. It is used to study the mechanisms of bacterial cell division and to develop new antibacterial agents. In addition, this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria .
Wirkmechanismus
FtsZ-IN-9 exerts its effects by binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, preventing the formation of the Z-ring necessary for bacterial cytokinesis. The inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
FtsZ-IN-9 is unique among FtsZ inhibitors due to its high specificity and potency. Similar compounds include PC190723, which also targets the GTPase active site of FtsZ but has different binding affinities and mechanisms of action. Other similar compounds include quinuclidine derivatives and various natural product-like inhibitors that have been identified through virtual screening and molecular docking studies .
Eigenschaften
Molekularformel |
C26H27NO4 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+ |
InChI-Schlüssel |
IAEGEBQBPTWKEV-LREOWRDNSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
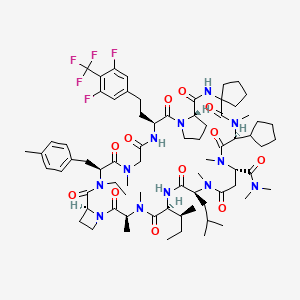
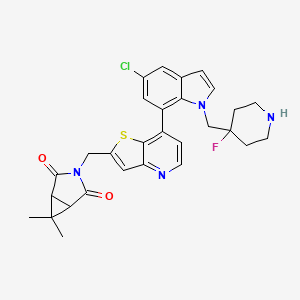



![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
